Fe(OTf)2 Outperforms FeCl₂, FeBr₂, and Fe(OTf)₃ in Radical Azidation Yield
In the iron‑catalyzed three‑component 1,2‑azidoalkylation of conjugated dienes, Fe(OTf)₂ delivers a markedly higher product yield than all tested iron(II) and iron(III) alternatives under otherwise identical conditions [1]. Specifically, with 0.5 mol % catalyst loading in toluene under N₂, Fe(OTf)₂ achieves a 70 % yield of the desired product (1), whereas FeCl₂ yields only 21 %, FeBr₂ 41 %, and Fe(OTf)₃ 58 % [1]. This 3.3‑fold improvement over FeCl₂ and a 1.2‑fold improvement over Fe(OTf)₃ demonstrate that the Fe(II) triflate combination provides a uniquely active species for radical‑mediated azidation that cannot be replicated by simply changing the counterion or oxidation state.
| Evidence Dimension | Product yield (1/2 ratio, %) in radical azidation of 1,3‑dienes |
|---|---|
| Target Compound Data | Fe(OTf)₂: 70 % (product 1), <5 % (product 2) |
| Comparator Or Baseline | FeCl₂: 21 % / <5 %; FeBr₂: 41 % / <5 %; Fe(OTf)₃: 58 % / 12 % |
| Quantified Difference | +49 percentage points vs FeCl₂; +29 pp vs FeBr₂; +12 pp vs Fe(OTf)₃ for product 1 |
| Conditions | 0.5 mol% catalyst, TMSN₃ (0.25 mmol), DTBP (0.25 mmol), toluene (2 mL), N₂, 20 h, determined by ¹H NMR |
Why This Matters
For procurement of a catalyst stock for radical azidation workflows, Fe(OTf)₂ delivers the highest yield among common iron sources, directly reducing the cost per gram of product and minimizing purification burden.
- [1] Iron‑Catalyzed Three‑Component 1,2‑Azidoalkylation of Conjugated Dienes via Activation of Aliphatic C–H Bonds. Chem. Sci. 2025, 16, 6336‑6344. Table 1. DOI: 10.1039/d5sc00307e. View Source
